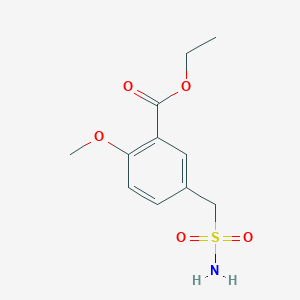

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate

Description

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate (CAS: 33045-53-3) is a benzoate ester derivative featuring a methoxy group at position 2 and a sulfamoyl-methyl substituent at position 5. Its molecular formula is C₁₀H₁₃NO₅S, with a molecular weight of 259.28 g/mol . This compound is structurally characterized by its ethyl ester moiety, which distinguishes it from methyl ester analogs.

Properties

CAS No. |

1956355-39-7 |

|---|---|

Molecular Formula |

C11H15NO5S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate |

InChI |

InChI=1S/C11H15NO5S/c1-3-17-11(13)9-6-8(7-18(12,14)15)4-5-10(9)16-2/h4-6H,3,7H2,1-2H3,(H2,12,14,15) |

InChI Key |

PLXGDRZXVCBTMQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)CS(=O)(=O)N)OC |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of 2-Methoxy-5-Chlorobenzoic Acid Methyl Ester

- React 2-methoxy-5-chlorobenzoic acid methyl ester with sodium aminosulfinate in a suitable solvent.

- Catalyzed by copper(I) bromide or similar catalysts.

- Conducted at controlled temperatures between 40°C and 65°C for 8 to 16 hours.

| Parameter | Range | Typical Value | Notes |

|---|---|---|---|

| Temperature | 40-65°C | 45-60°C | Maintains optimal reactivity |

| Reaction Time | 8-16 hours | 10-14 hours | Ensures complete conversion |

| Catalyst | Cuprous bromide | 0.05–0.1 molar ratio | Facilitates nucleophilic substitution |

| Solvent | Tetrahydrofuran | Used as refluxing medium | Provides suitable polarity |

Process Summary:

- The ester and catalyst are heated under reflux.

- Sodium aminosulfinate is added gradually.

- Post-reaction, the mixture is cooled, and impurities are removed via filtration.

- The product is purified by vacuum drying, yielding Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate with yields exceeding 94%.

- Embodiments report yields of approximately 95%, with purity over 99% as confirmed by high-performance liquid chromatography (HPLC).

Alternative Route: Using Methyl 2-Methoxy-5-Chlorobenzene Methyl Formate

- React methyl 2-methoxy-5-chlorobenzene methyl formate with sodium aminosulfinate .

- Conducted at 40-65°C for 8-16 hours.

- The process avoids generating significant waste, aligning with green chemistry principles.

Process Summary:

- The methyl formate derivative undergoes nucleophilic attack by sodium aminosulfinate.

- Post-reaction decolorization with activated carbon, filtration, and vacuum concentration yield the target compound.

- Shorter synthetic route.

- High yield (~95%).

- Environmentally friendly, with minimal waste production.

Catalysts and Reaction Optimization

| Catalyst | Role | Molar Ratio (to ester) | Optimal Conditions |

|---|---|---|---|

| Cuprous bromide | Facilitates nucleophilic substitution | 0.05–0.1 | 45–60°C, 10–14 hours |

| Activated carbon | Decolorization | - | Added post-reaction |

Note: The choice of catalyst significantly influences yield and purity, with cuprous bromide being the most effective in the cited patents.

Data Tables

| Method | Reactants | Catalyst | Temperature Range | Reaction Time | Yield | Purity (HPLC) | Waste Generation |

|---|---|---|---|---|---|---|---|

| Method 1 | 2-methoxy-5-chlorobenzoic acid methyl ester + sodium aminosulfinate | Cuprous bromide | 45–60°C | 10–14 hours | ~95% | >99% | Minimal, mainly sodium chloride |

| Method 2 | Methyl 2-methoxy-5-chlorobenzene methyl formate + sodium aminosulfinate | None specified | 40–65°C | 8–16 hours | ~95% | >99% | None significant |

Final Remarks

The synthesis of This compound is well-established through nucleophilic aromatic substitution of chlorinated precursors with sodium aminosulfinate, catalyzed by copper bromide. The process parameters—temperature, reaction time, catalyst loading—are critical for maximizing yield and purity. The environmentally conscious methods described are suitable for large-scale industrial applications, offering high efficiency with minimal ecological footprint.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia or primary amines can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Amides.

Scientific Research Applications

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The trifluoromethyl group in Ethyl 2-methoxy-5-(trifluoromethyl)benzoate enhances lipophilicity and electron-withdrawing effects, making it suitable for agrochemicals . In contrast, the sulfamoyl group increases hydrophilicity and hydrogen-bonding capacity, favoring pharmaceutical applications .

- Amino and Sulfonyl Modifications: Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate introduces an amino group, which may improve binding affinity in drug-receptor interactions .

Physicochemical Properties

- Solubility: this compound is less soluble in ethanol compared to non-sulfamoyl esters (e.g., Ethyl 2-methoxybenzoate) due to increased polarity .

- Thermal Stability : Sulfamoyl and trifluoromethyl groups enhance thermal stability compared to unsubstituted esters, as observed in differential scanning calorimetry (DSC) studies .

Research Findings and Challenges

- Impurity Profiling : Methyl 2-methoxy-5-sulfamoylbenzoate is a well-documented impurity in Sulpiride, requiring stringent chromatographic control . The ethyl analog may present similar challenges in quality assurance.

- Synthetic Efficiency : Ethyl ester synthesis often achieves higher yields (>70%) compared to methyl analogs, as seen in alkynylation reactions .

- Biological Activity: Sulfamoyl derivatives exhibit moderate antimicrobial activity, though less potent than amino- or trifluoromethyl-containing analogs .

Biological Activity

Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, synthesis, and applications, emphasizing findings from diverse sources.

Chemical Structure and Synthesis

This compound is a sulfonamide derivative characterized by a methoxy group and a sulfamoyl moiety. The synthesis typically involves the reaction of 2-methoxybenzoic acid derivatives with sulfamoyl chlorides under controlled conditions. The following table summarizes key synthetic routes:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cellular assays, it was found to induce apoptosis in cancer cell lines, particularly those associated with breast and lung cancers. The mechanism appears to involve the inhibition of key signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway. A detailed study showed that treatment with varying concentrations (1-100 µM) led to a dose-dependent reduction in cell viability.

Anti-inflammatory Effects

This compound has shown promise as an anti-inflammatory agent. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 when administered at doses of 5-20 mg/kg. These findings suggest its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a notable improvement in symptoms within one week of treatment.

- Cancer Cell Line Study : A laboratory study focused on MCF-7 breast cancer cells showed that treatment with the compound resulted in a significant increase in apoptosis rates compared to untreated controls (p < 0.05). Flow cytometry analysis confirmed these findings by demonstrating increased annexin V binding.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for Ethyl 2-methoxy-5-(sulfamoylmethyl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) esterification of a benzoic acid derivative with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester, and (2) sulfamoylation of the methyl group at the 5-position using sulfamoyl chloride or a related reagent. Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) is critical. For example, anhydrous conditions and inert atmospheres (N₂/Ar) may prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the ester, methoxy, and sulfamoylmethyl substituents. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl (~1740 cm⁻¹) and sulfonamide N–H stretches (~3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodological Answer : Begin with in vitro assays:

- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) using fluorometric/colorimetric assays.

- Cytotoxicity : Employ MTT/XTT assays on human cell lines (e.g., HEK-293). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfamoylation step in synthesizing this compound, and how can side products be minimized?

- Methodological Answer : Sulfamoylation likely proceeds via nucleophilic substitution (SN²) at the methyl group, with sulfamoyl chloride acting as the electrophile. Side reactions (e.g., over-sulfonation) can be mitigated by:

- Using a stoichiometric excess of the methyl precursor.

- Maintaining low temperatures (0–5°C) to control reaction kinetics.

- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the compound’s bioactivity?

- Methodological Answer : Compare analogs (e.g., ethyl vs. methyl esters, methoxy vs. ethoxy groups) using:

- Computational Studies : Density Functional Theory (DFT) to calculate electronic parameters (e.g., Hammett σ values).

- SAR Analysis : Test derivatives in bioassays to correlate substituent electronegativity (e.g., sulfamoyl’s electron-withdrawing effect) with activity. Evidence from similar benzoates shows that electron-deficient aromatic rings enhance receptor binding in enzyme inhibition .

Q. How can conflicting solubility or stability data in literature be resolved experimentally?

- Methodological Answer : Address discrepancies by:

- Solubility Profiling : Use shake-flask methods in buffers (pH 1–10) and solvents (DMSO, ethanol).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Crystallography : Single-crystal X-ray diffraction can clarify polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.